Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents

,

Organic Letters,

2005,

7(23),

5135-5137

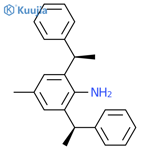

![Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel- structure](https://ko.kuujia.com/scimg/cas/870859-41-9x500.png)